molecular formula C13H22FNO4 B1320845 Ethyl N-Boc-4-fluoropiperidine-4-carboxylate CAS No. 416852-82-9

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Katalognummer B1320845
CAS-Nummer: 416852-82-9
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: ABBIQGVRIOLJNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential as a building block for various pharmacologically active molecules. While the provided papers do not directly discuss Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, they do provide insights into similar fluorinated compounds and their synthesis, molecular structure, and potential applications in drug development. For instance, fluorinated heterocycles, such as those described in the papers, are often explored for their unique properties and enhanced biological activity .

Synthesis Analysis

The synthesis of fluorinated compounds is a critical aspect of medicinal chemistry. The papers describe various synthetic routes for related fluorinated compounds. For example, the synthesis of Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate involves the preparation of central benzodiazepine receptor ligands . Similarly, the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate includes steps such as reduction, regioselective deprotonation, methylation, and selenation . These methods provide a foundation for the synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, which would likely involve the introduction of the Boc-protected amine and fluorine into the piperidine ring.

Molecular Structure Analysis

The molecular structure and properties of fluorinated compounds are crucial for their biological activity. The paper on Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides detailed information on the crystal structure and intramolecular interactions, such as hydrogen bonding . These structural insights are valuable for understanding how Ethyl N-Boc-4-fluoropiperidine-4-carboxylate might interact with biological targets.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers do not directly address the chemical reactions of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, but they do discuss the reactivity of similar compounds. For instance, the docking results of Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate suggest interactions with the GABA A receptor , which could be relevant for understanding the reactivity of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized using various analytical techniques. For example, the paper on Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate discusses the use of FT-IR, HOMO-LUMO analysis, and molecular electrostatic potential to determine the properties of the molecule . These techniques could similarly be applied to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate to gain insights into its properties and potential applications in drug design.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bifunctional Building Blocks for Fluorinated Pharmaceuticals
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is utilized in the synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines, highlighting its role as a bifunctional building block for fluorinated pharmaceutical compounds. The regioselective bromofluorination of N-Boc-4-methylenepiperidine represents a key step in the synthetic pathway, demonstrating the compound's utility in creating fluorinated azaheterocycles with potential applications in medicinal chemistry (Verniest et al., 2010).

Preparation of Pharmaceutical Building Blocks
The preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate, utilizing ethyl isonipectoate and benzyl bromide among other reactants, underscores the importance of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate and related compounds as versatile intermediates in pharmaceutical synthesis. This process showcases the compound's role in generating key pharmaceutical building blocks, essential for the development of new medications (Kong et al., 2011).

Development of Fluorinated Heterocyclic Amino Acids
Research on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a novel cyclic fluorinated beta-amino acid, reveals the strategic use of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate in creating new building blocks for medicinal chemistry. This work demonstrates the broader applicability of such fluorinated compounds in designing novel therapeutic agents (Van Hende et al., 2009).

Enabling Advanced Synthetic Chemistry
Further applications include its use in expanding the chemical space of sp3-enriched oxazoles, as evidenced by the synthesis of novel building blocks for synthetic and medicinal chemistry. Ethyl oxazole-4-carboxylates and subsequent transformations highlight the compound's role in enabling the creation of functionally diverse and structurally complex molecules for pharmaceutical research (Slobodyanyuk et al., 2019).

Enhancement of Medicinal Chemistry Building Blocks
The enantioselective synthesis of cis-3-fluoropiperidin-4-ol from Ethyl N-Boc-4-fluoropiperidine-4-carboxylate highlights its crucial role in providing enantiopure building blocks for medicinal chemistry. This synthesis, leveraging enantioselective fluorination, exemplifies the compound's importance in the development of novel therapeutic agents with precise stereochemical configurations (Shaw et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 .

Eigenschaften

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBIQGVRIOLJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612183
Record name 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

CAS RN

416852-82-9
Record name 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.50 g, 5.81 mmol) in THF (25.0 mL) was cooled to −78° C. followed by drop wise addition of LDA (1.80 M in THF, 6.50 mL, 11.62 mmol) and the mixture stirred at the same temperature for 45 min followed by addition of N-fluorobenzenesulphonimide (3.60 g, 11.62 mmol) at −78° C. The temperature of the reaction was slowly raised to rt and left to stir for 5-6 h. The reaction was then cooled to 0° C. and quenched by drop wise addition of saturated NH4Cl solution (50 mL), extracted with EtOAc (3×100 mL) and the combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 2% EtOAc:hexane to obtain the product as an orange viscous liquid (1.0 g, 63% yield). MS: 276.27 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.